molecular formula C10H11ClO2 B8324408 4-Chloro-1-(2-hydroxyphenyl)butan-1-one

4-Chloro-1-(2-hydroxyphenyl)butan-1-one

Cat. No. B8324408
M. Wt: 198.64 g/mol
InChI Key: OXJZITPMUHPEQJ-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

To a cold boron trifluoride etherate (280 mmol) solution was added 3-Fluorophenol or phenol (89 mmol) and 4-chlorobutyryl chloride (178 mmol). The resulting solution was stirred at 130° C. for 18 hours. The reaction mixture was cooled and poured into ice water (100 mL). After stirring for 10 minutes, the water mixture was extracted with ether (3×100 mL). The ether layer was washed with brine (100 mL), dried over MgSO4, filtered and concentrated to a residue to afford 4-chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one and 4-chloro-1-(2-hydroxyphenyl)butan-1-one in 52%-67% yield, which was used in the following step without further purification.
Quantity
280 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89 mmol
Type
reactant
Reaction Step One
Quantity
178 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[F:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30]>>[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:14]1[CH:15]=[CH:16][C:11]([F:10])=[CH:12][C:13]=1[OH:17])=[O:30].[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[OH:24])=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
280 mmol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
89 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
178 mmol
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 130° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the water mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCCCC(=O)C1=C(C=C(C=C1)F)O
Name
Type
product
Smiles
ClCCCC(=O)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713471B1

Procedure details

To a cold boron trifluoride etherate (280 mmol) solution was added 3-Fluorophenol or phenol (89 mmol) and 4-chlorobutyryl chloride (178 mmol). The resulting solution was stirred at 130° C. for 18 hours. The reaction mixture was cooled and poured into ice water (100 mL). After stirring for 10 minutes, the water mixture was extracted with ether (3×100 mL). The ether layer was washed with brine (100 mL), dried over MgSO4, filtered and concentrated to a residue to afford 4-chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one and 4-chloro-1-(2-hydroxyphenyl)butan-1-one in 52%-67% yield, which was used in the following step without further purification.
Quantity
280 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89 mmol
Type
reactant
Reaction Step One
Quantity
178 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[F:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30]>>[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:14]1[CH:15]=[CH:16][C:11]([F:10])=[CH:12][C:13]=1[OH:17])=[O:30].[Cl:25][CH2:26][CH2:27][CH2:28][C:29]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[OH:24])=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
280 mmol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
89 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
178 mmol
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 130° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the water mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCCCC(=O)C1=C(C=C(C=C1)F)O
Name
Type
product
Smiles
ClCCCC(=O)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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